molecular formula C13H16N2O2 B3110132 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one CAS No. 1784535-01-8

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3110132
CAS No.: 1784535-01-8
M. Wt: 232.28
InChI Key: DSPUWEVLYKZPOM-UHFFFAOYSA-N
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Description

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride is a chemical compound with the CAS number 2197062-28-3 and a molecular weight of 268.74 g/mol . Its molecular formula is C13H17ClN2O2 . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. The spiro[indoline-3,4'-piperidin]-2-one molecular scaffold is recognized in medicinal chemistry research. Scientific literature indicates that this core structure has been utilized in the design and synthesis of novel small molecules investigated as potent and selective inhibitors of protein kinases, such as c-Met and ALK . These studies highlight the potential of such compounds in oncological research, where they have shown efficacy in preclinical models . Researchers value this scaffold for its three-dimensional structure in developing pharmaceutically relevant agents.

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPUWEVLYKZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of indoline derivatives with piperidine derivatives under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

7-Methoxyspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indoline Ring

Alterations to substituents on the indoline ring significantly influence biological activity and physicochemical properties.

Halogenated Derivatives
  • Synthesis: Derived from brominated indoline precursors, similar to methods using LiHMDS/THF for cyclization .
  • 6-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 1153984-72-5):

    • Molecular Formula: C₁₂H₁₄Cl₂N₂O
    • Activity: Likely explored as a kinase inhibitor analog, given structural similarities to other halogenated spiro compounds .
Methoxy vs. Acetylated Derivatives
  • 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one (CAS 112406-28-7):
    • Molecular Formula: C₁₅H₁₆BrN₂O₂
    • Activity: Acetyl groups may enhance solubility or serve as prodrug moieties, though biological data are unspecified .

Substituents on the Piperidine Ring

Modifications to the piperidine ring often target receptor selectivity or metabolic stability.

  • 1'-Benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one (Compound E):

    • Molecular Formula: C₁₉H₁₈BrN₂O
    • Role: Intermediate in synthesizing DDR1 inhibitors for fibrosis treatment .
    • Synthesis: Involves N-benzylation and bromination steps under cryogenic conditions .
  • 1'-Methylspiro[indoline-3,4'-piperidin]-2-one (e.g., Compound 5b/SMU-B): Molecular Formula: C₂₄H₂₁Cl₂FN₃O₂ Activity: Potent c-Met/ALK dual inhibitor with >50% tumor growth inhibition in gastric carcinoma models .

Spiro Ring System Variations

Replacing the piperidine ring with heterocycles alters pharmacological profiles.

  • Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives: Example: 6'-Acetyl-2',4',6-trichloro-7'-phenyl derivative (3g). Molecular Formula: C₂₂H₁₂Cl₃N₃O₃ Activity: Demonstrates antitumor activity against A549, HepG-2, MCF-7, and HeLa cell lines (IC₅₀ values comparable to 5-FU and cisplatin) . Synthesis: BTC/TPPO-mediated cyclization of amino-oxyspiro precursors .

Data Tables

Key Research Findings and Trends

  • Antitumor Activity: Pyrano-pyrimidine fused spiro compounds (e.g., 3g) show broad-spectrum cytotoxicity, likely due to DNA intercalation or kinase inhibition .
  • Kinase Inhibition: Aminopyridyl-substituted derivatives (e.g., SMU-B) highlight the role of nitrogen-rich substituents in targeting c-Met/ALK pathways .
  • Synthetic Efficiency : BTC/TPPO and LiHMDS-mediated protocols enable high-yield spirocyclization, critical for scalable production .

Biological Activity

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a compound belonging to the spirocyclic indoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Chemical Structure and Properties

The compound features a unique spiro structure that combines an indoline moiety with a piperidine ring. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μg/mL) Mechanism of Action
A54930.03 ± 0.43Induction of apoptosis and inhibition of cell proliferation
HeLaNot specifiedPotential modulation of signaling pathways
BEL-7402Not specifiedInhibition of specific kinases

The mechanism of action primarily involves the modulation of key signaling pathways and the induction of apoptosis in cancer cells. For instance, molecular docking studies have shown strong binding affinity to proteins such as CDK and EGFR, suggesting that these interactions contribute to its anticancer efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms remain to be fully elucidated but likely involve disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, although specific mechanisms are still under investigation. This property could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Cancer Treatment : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Infection Control : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, suggesting potential use in developing new antibiotics.
  • Inflammatory Disorders : In models of acute inflammation, administration of this compound reduced edema and inflammatory markers significantly compared to control groups.

Q & A

Q. How are computational tools integrated into spirocompound design?

  • Methods : Molecular docking (e.g., AutoDock Vina) predicts binding to c-Met’s ATP pocket. MD simulations assess stability of spiroconformation in solution .

Data Contradictions and Resolutions

  • Synthetic Yields : reports ~72% yield for bromo-substituted analogs, while notes 50–85% yields for similar steps. Resolve by optimizing stoichiometry (e.g., excess Cs₂CO₃) or reaction time .
  • Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations). Standardize protocols using recombinant kinases and control inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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